2-(5-Chlorothiophen-2-yl)propanal
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Overview
Description
2-(5-Chlorothiophen-2-yl)propanal is an organic compound with the molecular formula C7H7ClOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorine atom at the 5-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)propanal typically involves the chlorination of thiophene derivatives followed by formylation. One common method includes the Vilsmeier-Haack reaction, where a thiophene derivative is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothiophen-2-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions
Major Products Formed
Oxidation: 2-(5-Chlorothiophen-2-yl)propanoic acid
Reduction: 2-(5-Chlorothiophen-2-yl)propanol
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Scientific Research Applications
2-(5-Chlorothiophen-2-yl)propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-yl)propanal depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the aldehyde group can influence its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromothiophen-2-yl)propanal
- 2-(5-Methylthiophen-2-yl)propanal
- 2-(5-Fluorothiophen-2-yl)propanal
Uniqueness
2-(5-Chlorothiophen-2-yl)propanal is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The chlorine atom can enhance its electrophilicity, making it more reactive in substitution reactions .
Properties
Molecular Formula |
C7H7ClOS |
---|---|
Molecular Weight |
174.65 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)propanal |
InChI |
InChI=1S/C7H7ClOS/c1-5(4-9)6-2-3-7(8)10-6/h2-5H,1H3 |
InChI Key |
PUIHTJFBVLVMKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CC=C(S1)Cl |
Origin of Product |
United States |
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